

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol

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Compound of Interest

Compound Name: 2-(1H-Indazol-3-yl)ethanol

Cat. No.: B15323959

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-(1H-Indazol-3-yl)ethanol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted data based on the well-established chemistry of the indazole scaffold and its derivatives. The guide covers physicochemical properties, spectral data, a proposed synthetic protocol, and the potential biological significance of the molecule, making it a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole core is a recognized privileged scaffold in numerous biologically active compounds, suggesting the potential for **2-(1H-Indazol-3-yl)ethanol** to be a valuable building block in the development of novel therapeutics.^{[1][2][3][4][5]}

Chemical Structure and Properties

2-(1H-Indazol-3-yl)ethanol possesses a bicyclic aromatic indazole core substituted at the 3-position with an ethanol group. The presence of the hydroxyl group and the nitrogen-containing heterocyclic system imparts specific chemical characteristics that are of interest in medicinal chemistry.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **2-(1H-Indazol-3-yl)ethanol**. These values are estimated based on the properties of structurally related indazole derivatives and general chemical principles.

| Property | Predicted Value | Notes |
|-------------------|--|--|
| Molecular Formula | C ₉ H ₁₀ N ₂ O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar 3-substituted indazoles.[6][7] |
| Melting Point | 130-160 °C | Estimated based on analogous 3-substituted indazoles.[6][7] |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar nature and potential for hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents. | The hydroxyl group and nitrogen atoms suggest solubility in polar protic and aprotic solvents. |
| pKa | ~4-5 (for the pyrazole N-H proton) and ~14-15 (for the hydroxyl proton) | Estimated based on the pKa of indazole and ethanol. |

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for **2-(1H-Indazol-3-yl)ethanol**, derived from the analysis of known indazole derivatives.[7][8]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|----------------------------|
| ~12.5 | br s | 1H | N-H (indazole) |
| ~8.0 | d | 1H | Ar-H (H4) |
| ~7.7 | d | 1H | Ar-H (H7) |
| ~7.4 | t | 1H | Ar-H (H6) |
| ~7.2 | t | 1H | Ar-H (H5) |
| ~4.9 | t | 1H | -OH |
| ~3.8 | q | 2H | -CH ₂ -OH |
| ~3.1 | t | 2H | Indazole-CH ₂ - |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would likely exhibit the following resonances:

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------------|
| ~142.0 | C3 |
| ~140.5 | C7a |
| ~126.5 | C5 |
| ~121.5 | C6 |
| ~121.0 | C3a |
| ~120.0 | C4 |
| ~110.0 | C7 |
| ~60.0 | -CH ₂ -OH |
| ~30.0 | Indazole-CH ₂ - |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands are listed below:

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (indazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1600 | Medium | C=N and C=C stretch (aromatic) |
| 1500-1400 | Strong | C=C stretch (aromatic) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry

The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺ at m/z = 162. The fragmentation pattern is expected to involve the loss of the ethanol side chain or parts of it.

| m/z | Predicted Fragment |
|-----|---------------------------------------|
| 162 | [M] ⁺ |
| 131 | [M - CH ₂ OH] ⁺ |
| 118 | [Indazole] ⁺ |

Experimental Protocols

As no specific synthesis for **2-(1H-Indazol-3-yl)ethanol** has been published, a plausible synthetic route is proposed based on established methods for the synthesis of 3-substituted indazoles.^{[7][9][10]}

Proposed Synthesis of 2-(1H-Indazol-3-yl)ethanol

A potential two-step synthesis is outlined below, starting from the readily available 1H-indazole-3-carboxylic acid.

Step 1: Esterification of 1H-Indazole-3-carboxylic acid

- Reaction: 1H-Indazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-indazole-3-carboxylate.
- Procedure:
 - Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

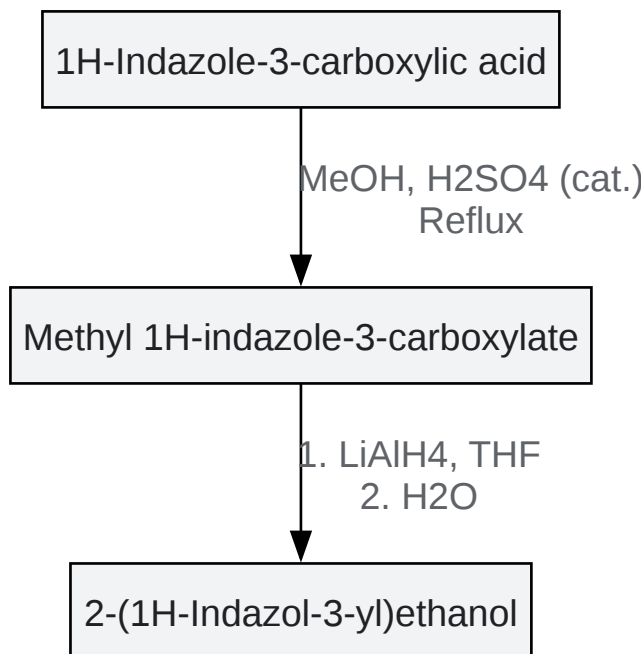
- Reaction: The methyl ester is reduced to the corresponding primary alcohol, **2-(1H-Indazol-3-yl)ethanol**.
- Procedure:
 - Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of lithium aluminum hydride (LiAlH_4) (1.5-2 equivalents) in THF.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(1H-Indazol-3-yl)ethanol**.

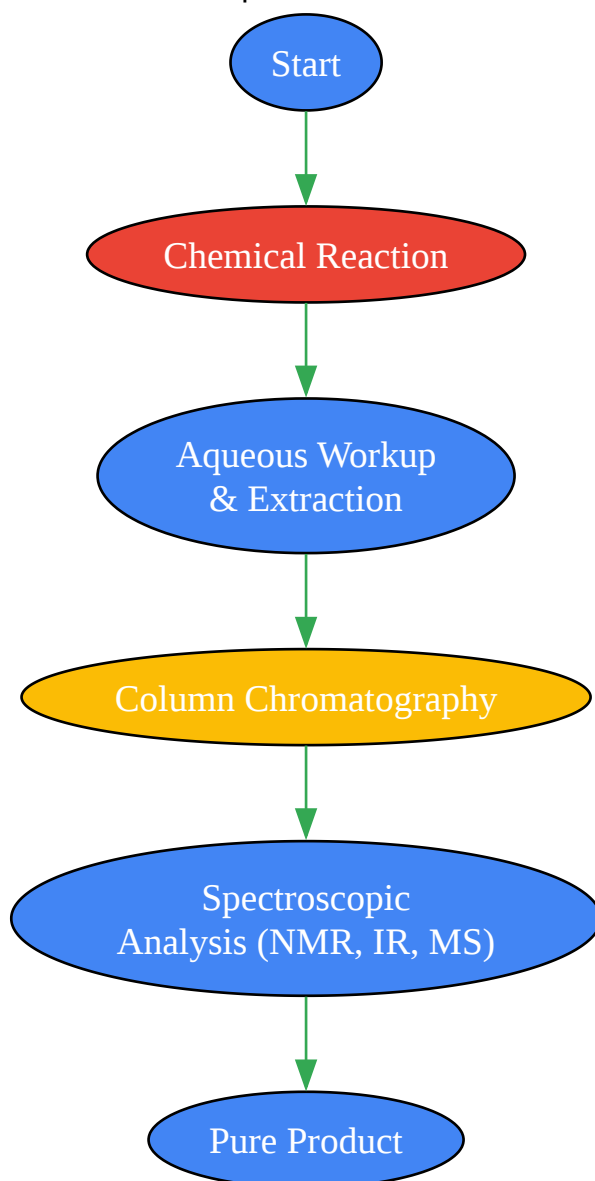
Mandatory Visualizations

Proposed Synthetic Pathway

Proposed Synthesis of 2-(1H-Indazol-3-yl)ethanol



General Experimental Workflow



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